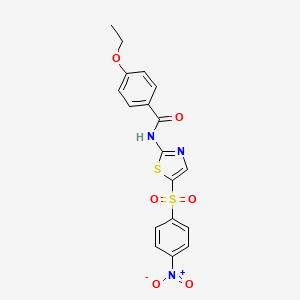

4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Description

4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-nitrophenylsulfonyl group at the 5-position and an ethoxybenzamide moiety at the 2-position. This compound belongs to the N-(thiazol-2-yl)benzamide class, a scaffold known for diverse pharmacological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .

Properties

IUPAC Name |

4-ethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6S2/c1-2-27-14-7-3-12(4-8-14)17(22)20-18-19-11-16(28-18)29(25,26)15-9-5-13(6-10-15)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHMBUAQJCLCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the ethoxy group and the sulfonyl group is achieved through nucleophilic substitution reactions. The final step often involves the coupling of the thiazole derivative with 4-nitrophenylsulfonyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly as potential antimicrobial or anticancer agents.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and the sulfonyl group are key functional groups that can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogs and their key substituents:

Key Observations :

- Substituents on the benzamide (e.g., ethoxy, phenoxy, halogen) modulate electronic and steric properties, affecting solubility and target interactions.

Physicochemical Properties

Comparative spectral and physical data from analogous compounds:

Insights :

- The target compound’s ethoxy group (δ ~1.35–1.50 for CH₃ and δ ~4.0–4.20 for OCH₂) would likely produce distinct NMR signals compared to methoxy or halogenated analogs .

- Sulfonyl and nitro groups in similar compounds exhibit strong IR absorption at ~1250–1350 cm⁻¹ (S=O) and ~1520 cm⁻¹ (NO₂) .

Comparison :

Biological Activity

4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a nitrophenyl group, and a benzamide moiety. These structural components contribute to its biological activity by enabling interactions with various molecular targets within biological systems. The molecular formula for this compound is , with a molecular weight of approximately 367.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring and sulfonyl group are crucial for modulating enzyme activities, potentially acting as enzyme inhibitors or receptor modulators. This interaction may lead to downstream effects on cellular pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of this compound have demonstrated potent inhibitory effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HT-29 (Colon) | 15.0 | Significant growth inhibition |

| MCF-7 (Breast) | 12.5 | Moderate growth inhibition |

| A549 (Lung) | 18.0 | Effective against proliferation |

These findings suggest that the compound may act by inducing apoptosis or inhibiting cell cycle progression in cancer cells.

Antimicrobial Activity

In addition to its anticancer potential, the compound has shown promising antimicrobial activity. Studies have reported that it can inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

-

Study on Anticancer Efficacy :

A study investigated the effects of this compound on HT-29 colon cancer cells. The results indicated an IC50 value of 15 μM, suggesting effective inhibition of cell growth through apoptosis induction as confirmed by flow cytometry analysis. -

Antimicrobial Screening :

Another research focused on evaluating the antimicrobial properties of the compound against several pathogens. The compound exhibited varying degrees of activity, with significant inhibition against Staphylococcus aureus at an MIC of 32 μg/mL.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in cancer metabolism, which could lead to reduced tumor growth.

- Cell Signaling Modulation : Research indicates that it may modulate signaling pathways related to inflammation and immune responses, further enhancing its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.